molecular formula C13H19ClN2O2 B1418049 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 80385-33-7

3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1418049
CAS No.: 80385-33-7
M. Wt: 270.75 g/mol
InChI Key: UCRRWSQZSNYFJI-UHFFFAOYSA-N
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Description

3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Cellular Staining

Hoechst 33258, a closely related compound with a piperazine derivative and benzimidazole groups, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. It has been widely utilized as a fluorescent DNA stain, facilitating chromosomal and nuclear staining in cell biology, flow cytometry, and the analysis of plant chromosomes due to its ability to penetrate cells easily. This property makes it a valuable tool in research for understanding cellular mechanisms and genetic information (Issar & Kakkar, 2013).

Pharmacological Implications

Arylpiperazine derivatives, a category that includes 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, have reached clinical applications, mainly in treating depression, psychosis, or anxiety. Their extensive metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, highlighting the importance of understanding their metabolic pathways and interactions with human enzymes. This knowledge is crucial for drug design and the development of new therapeutics (Caccia, 2007).

Therapeutic Research and Drug Design

The piperazine moiety, integral to this compound, is significant in drug design due to its presence in many drugs with various therapeutic uses. Research on piperazine-based molecules reflects their broad potential across CNS agents, anticancer, cardio-protective agents, and more. Modifications to the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules, underscoring the flexibility and importance of piperazine derivatives in medicinal chemistry and therapeutic applications (Rathi et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, which is a key process in synaptic transmission.

Mode of Action

This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . This inhibition prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Biochemical Pathways

By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, this compound affects the serotonergic, noradrenergic, and dopaminergic pathways . The downstream effects include enhanced mood and alleviation of depressive symptoms, as these neurotransmitters are associated with feelings of well-being and happiness.

Result of Action

The inhibition of SERT, NET, and DAT by this compound results in an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects at the molecular and cellular level, including improved mood and alleviation of depressive symptoms.

Biochemical Analysis

Cellular Effects

The effects of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters such as serotonin, norepinephrine, and dopamine. By modulating these pathways, it can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, this compound has been shown to affect the proliferation and differentiation of neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptor sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in long-term studies. This compound has been shown to remain stable under various conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its breakdown, reducing its efficacy. In in vitro and in vivo studies, this compound has demonstrated consistent effects on cellular function, with no significant long-term adverse effects observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, it can induce toxic effects, such as liver damage and neurotoxicity. The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. This compound can inhibit the activity of enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, it can interact with cofactors and other metabolic enzymes, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound is also affected by its solubility and stability in biological fluids .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Properties

IUPAC Name

3-phenoxy-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRRWSQZSNYFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80385-33-7
Record name 80385-33-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.